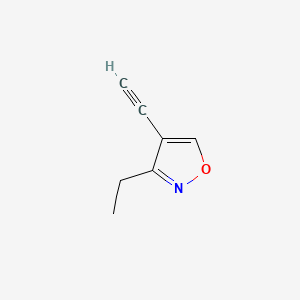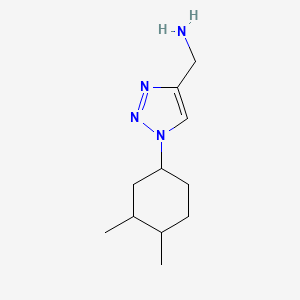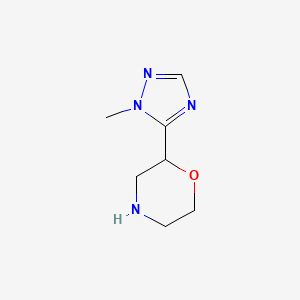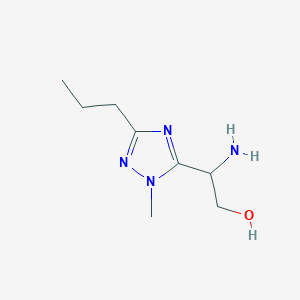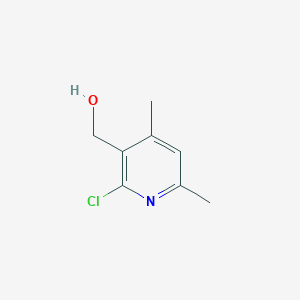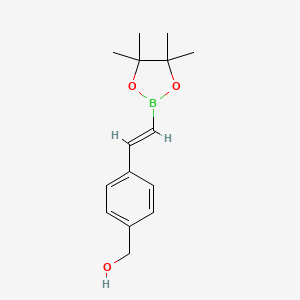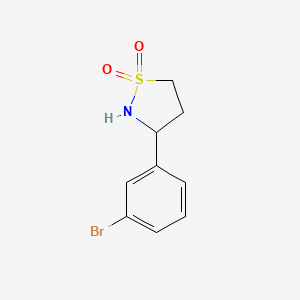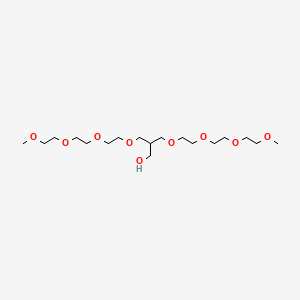
13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol: is a complex organic compound characterized by multiple ether linkages and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol typically involves the reaction of ethylene glycol derivatives with appropriate alkylating agents. One common method involves the reaction of ethylene glycol with tosyl chloride to form a tosylate intermediate, which is then reacted with hydroxymethyl-EDOT in the presence of a base such as potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols.
Wissenschaftliche Forschungsanwendungen
13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in drug delivery systems due to its polyether structure.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol involves its interaction with various molecular targets. The polyether structure allows it to form complexes with metal ions, which can influence various biochemical pathways. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,5,8,11-Tetraoxadodec-1-yl)oxirane: Shares a similar polyether structure but differs in the presence of an oxirane ring.
N,N-Di(2,5,8,11-tetraoxatridecan-13-yl)-2,5,8,11-tetraoxatridecan-13-amine: Another polyether compound with additional amine functionalities.
Uniqueness
13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol is unique due to its specific arrangement of ether linkages and the presence of a terminal hydroxyl group. This structure imparts distinct chemical properties, making it suitable for various specialized applications.
Eigenschaften
Molekularformel |
C18H38O9 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxymethyl]propan-1-ol |
InChI |
InChI=1S/C18H38O9/c1-20-3-5-22-7-9-24-11-13-26-16-18(15-19)17-27-14-12-25-10-8-23-6-4-21-2/h18-19H,3-17H2,1-2H3 |
InChI-Schlüssel |
XPEONAUYSIHYIB-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCC(CO)COCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride](/img/structure/B13645568.png)
